molecular formula C20H16N2O8S B2869521 2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate CAS No. 324044-89-5

2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate

Cat. No. B2869521
CAS RN: 324044-89-5
M. Wt: 444.41
InChI Key: RKLLKAOWXHQLCK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a nitrophenyl group, a furan ring, and a benzoate ester. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The nitrophenyl group, furan ring, and benzoate ester would each contribute to the overall structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrophenyl group, the furan ring, and the benzoate ester. Each of these groups is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Novel Anti-inflammatory Pharmaceuticals

A study introduces a new class of anti-inflammatory pharmaceuticals known as NOSH compounds, which are hybrids of aspirin bearing both nitric oxide (NO) and hydrogen sulfide (H(2)S)-releasing moieties. These compounds demonstrated significant effectiveness in inhibiting the growth of various human cancer cell lines without cellular toxicity (Kodela, Chattopadhyay, & Kashfi, 2012).

Poly(thiophenylanilino) and Poly(furanylanilino) Polymers

Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones introduces materials with significant electrochemical activity and potential applications in electronic devices. The study highlights the synthesis process and the electronic properties of these polymers, suggesting their utility in various technological applications (Baldwin et al., 2008).

Modification of Electrophilic Centers and Substituents

A kinetic study explores the reactions of 4-nitrophenyl benzoate and related compounds, providing insight into the effects of modifying electrophilic centers and substituents on the reaction mechanisms. This research offers valuable information on the synthesis and reactivity of compounds with nitrophenyl and benzoate groups, relevant to the development of new chemical entities (Um et al., 2006).

Tyrosinase Inhibitors and Molecular Docking Studies

A series of biphenyl ester derivatives, including compounds with benzoate groups, were synthesized and evaluated for their anti-tyrosinase activities. Molecular docking studies complemented the experimental findings, suggesting the potential of these compounds in pharmaceutical applications targeting enzymes like tyrosinase (Kwong et al., 2017).

Synthesis of Furan Derivatives

Research into the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes highlights a methodological advancement in organic synthesis, potentially relevant to the synthesis of compounds similar to the one . This study demonstrates a successful application in the total synthesis of pharmaceutical targets, indicating the versatility of furan derivatives in drug development (Palmieri, Gabrielli, & Ballini, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-(furan-2-ylmethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O8S/c23-19(15-3-1-4-16(11-15)22(25)26)13-30-20(24)14-6-8-18(9-7-14)31(27,28)21-12-17-5-2-10-29-17/h1-11,21H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLLKAOWXHQLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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